molecular formula C12H9F6NO B2799889 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole CAS No. 2375260-74-3

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole

Cat. No.: B2799889
CAS No.: 2375260-74-3
M. Wt: 297.2
InChI Key: XDQQHEVDIANULI-UHFFFAOYSA-N
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Description

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.

Scientific Research Applications

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. As with any chemical, it should be handled with appropriate safety measures. MSDS (Material Safety Data Sheet) information should be referred to for detailed safety and handling procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method uses trifluoromethyl hypofluorite (CF₃OF) as the fluorinating agent. The reaction is carried out at low temperatures, often around -78°C, in a solvent such as chlorotrifluoromethane (CF₃Cl). The process yields a mixture of fluorinated indole derivatives, which can be further purified .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing specialized equipment to handle the low temperatures and reactive fluorinating agents. The scalability of the synthesis process ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroindole: A fluorinated indole with a single fluorine atom.

    2-Methyl-3-fluoroindole: A methylated and fluorinated indole derivative.

    3-Trifluoromethoxyindole: An indole with a trifluoromethoxy group.

Uniqueness

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced chemical stability and biological activity compared to other fluorinated indoles. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQQHEVDIANULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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